Antituberculosis agent-3

Description

Structure

2D Structure

3D Structure

Properties

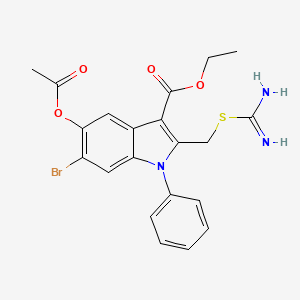

Molecular Formula |

C21H20BrN3O4S |

|---|---|

Molecular Weight |

490.4 g/mol |

IUPAC Name |

ethyl 5-acetyloxy-6-bromo-2-(carbamimidoylsulfanylmethyl)-1-phenylindole-3-carboxylate |

InChI |

InChI=1S/C21H20BrN3O4S/c1-3-28-20(27)19-14-9-18(29-12(2)26)15(22)10-16(14)25(13-7-5-4-6-8-13)17(19)11-30-21(23)24/h4-10H,3,11H2,1-2H3,(H3,23,24) |

InChI Key |

XEYANNMNRFTJKP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3=CC=CC=C3)CSC(=N)N |

Origin of Product |

United States |

Foundational & Exploratory

Discovery of Pretomanid (PA-824): A Technical Guide for Researchers and Drug Development Professionals

Introduction

Pretomanid (formerly PA-824) is a novel nitroimidazooxazine class antimicrobial agent that has emerged as a critical component in the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Its discovery and development represent a significant advancement in the fight against difficult-to-treat TB infections. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to Pretomanid, tailored for researchers, scientists, and drug development professionals.

Discovery and Synthesis

Pretomanid was first identified in 2000 from a series of 100 nitroimidazopyran derivatives synthesized and screened for antitubercular activity by PathoGenesis.[1] While not the most potent compound in its series in vitro, Pretomanid demonstrated superior activity in infected mice following oral administration, highlighting its favorable pharmacokinetic properties.[2]

The synthesis of Pretomanid has been approached through various routes. An early, notable synthesis involved the reaction of a silyl-protected epoxide with chloroimidazole, followed by the introduction of the benzyl ether moiety and subsequent cyclization.[2] More recent and efficient methods have been developed, starting from (R)-glycidol and 2-bromo-4-nitro-1H-imidazole, aiming to reduce the number of steps and avoid the use of hazardous reagents.[3]

Experimental Protocol: A Representative Synthesis of Pretomanid

A concise, three-step synthesis starting from readily available materials can be summarized as follows:

-

Alkylation: (R)-glycidol is protected, for instance, with a p-methoxybenzyl (PMB) group. This is followed by N-alkylation of 2-bromo-4-nitro-1H-imidazole with the protected (R)-glycidol derivative in the presence of a base like potassium carbonate.

-

Aryl Ether Formation: The resulting intermediate is then coupled with 4-(trifluoromethoxy)benzyl bromide to introduce the characteristic side chain.

-

Deprotection and Cyclization: The protecting group is removed, and the final cyclization to form the oxazine ring of Pretomanid is achieved, often in a one-pot reaction, using a base such as potassium carbonate in methanol.[3]

Mechanism of Action

Pretomanid is a prodrug that requires activation within the mycobacterial cell. Its mechanism of action is dual, targeting both actively replicating and non-replicating (hypoxic) Mycobacterium tuberculosis.[3][4]

Activation Pathway:

-

Reductive Activation: Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within M. tuberculosis. This reduction is dependent on the reduced form of the cofactor F420 (F420H2).[1][3]

-

Generation of Reactive Species: The activation of Pretomanid leads to the generation of reactive nitrogen species, including nitric oxide (NO).[2][4]

Dual Antimycobacterial Effects:

-

Inhibition of Mycolic Acid Synthesis: In actively replicating aerobic bacteria, the activated metabolites of Pretomanid inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This leads to a defective cell wall and subsequent bacterial cell death.[2][3][4]

-

Respiratory Poisoning: In non-replicating, anaerobic bacteria, the release of nitric oxide acts as a respiratory poison, leading to cell death even in the absence of active cell wall synthesis.[2][3][4]

Signaling Pathway Diagram: Activation and Mechanism of Action of Pretomanid

Caption: Activation and dual mechanism of action of Pretomanid in M. tuberculosis.

Preclinical and Clinical Data

In Vitro Activity

Pretomanid demonstrates potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.

Table 1: Minimum Inhibitory Concentrations (MIC) of Pretomanid against M. tuberculosis

| Strain/Isolate Type | MIC Range (µg/mL) | Reference |

| M. tuberculosis H37Rv | 0.06 - 0.25 | [5] |

| Drug-susceptible (DS-TB) isolates | 0.005 - 0.48 | [6] |

| Multidrug-resistant (MDR-TB) isolates | 0.005 - 0.48 | [6] |

| Extensively drug-resistant (XDR-TB) isolates | 0.005 - 0.48 | [6] |

| Lineage 1 isolates | 1 - 2 (intrinsically less susceptible) | [7][8] |

Experimental Protocol: In Vitro Susceptibility Testing (MGIT Method)

-

Strain Preparation: M. tuberculosis isolates are cultured in Middlebrook 7H9 broth.

-

Drug Dilution: A serial two-fold dilution of Pretomanid is prepared in MGIT tubes.

-

Inoculation: The MGIT tubes containing the drug dilutions are inoculated with a standardized suspension of the M. tuberculosis isolate. A drug-free control tube is also inoculated.

-

Incubation: The tubes are incubated in a BACTEC MGIT instrument.

-

MIC Determination: The MIC is defined as the lowest concentration of Pretomanid that prevents a significant increase in fluorescence (or growth units) compared to the drug-free control.[7][9]

Workflow Diagram: In Vitro Susceptibility Testing of Pretomanid

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Pretomanid.

In Vivo Efficacy (Murine Models)

Pretomanid has demonstrated significant bactericidal and sterilizing activity in various mouse models of tuberculosis.

Experimental Protocol: Murine Model of Chronic TB Infection

-

Animal Model: BALB/c or C3HeB/FeJ mice are commonly used.

-

Infection: Mice are infected via aerosol with a low dose of M. tuberculosis (e.g., H37Rv strain).

-

Treatment Initiation: Treatment is initiated several weeks post-infection to allow for the establishment of a chronic infection.

-

Drug Administration: Pretomanid, alone or in combination with other agents, is administered orally by gavage, typically 5-6 days a week.

-

Efficacy Assessment: At various time points, cohorts of mice are euthanized, and their lungs and spleens are homogenized. The bacterial load (colony-forming units, CFU) is determined by plating serial dilutions of the homogenates on nutrient agar. Relapse rates are assessed by holding treated mice for a period without treatment and then determining the proportion with recurring bacterial growth.[10][11]

Pharmacokinetics

The pharmacokinetic profile of Pretomanid has been evaluated in healthy adult volunteers.

Table 2: Pharmacokinetic Parameters of Pretomanid in Healthy Adults

| Dose | Cmax (µg/mL) | Tmax (h) | AUC∞ (µg·h/mL) | Reference |

| 200 mg (with food) | 2.0 | 5.0 | 53.0 | [2] |

Clinical Efficacy (Nix-TB Trial)

The Nix-TB trial was a pivotal, open-label, single-arm study that evaluated the efficacy and safety of a three-drug regimen consisting of Bedaquiline, Pretomanid, and Linezolid (BPaL) for the treatment of XDR-TB and treatment-intolerant or non-responsive MDR-TB.[12][13]

Experimental Protocol: Nix-TB Trial Design

-

Population: Patients with XDR-TB or treatment-intolerant/non-responsive MDR-TB.

-

Intervention: An all-oral regimen of Bedaquiline, Pretomanid (200 mg daily), and Linezolid for 26 weeks.

-

Primary Endpoint: The proportion of patients with a favorable outcome (cure with no evidence of relapse) at 6 months after the end of treatment.[12][14]

Table 3: Efficacy Outcomes of the Nix-TB Trial

| Patient Population | Number of Patients | Favorable Outcome Rate (%) | Reference |

| Overall | 109 | 90 | [12] |

| XDR-TB | 71 | 89 | [12] |

| MDR-TB (treatment intolerant/non-responsive) | 38 | 92 | [12] |

Logical Diagram: Pretomanid Development Pathway

Caption: The development pathway of Pretomanid from discovery to regulatory approval.

Conclusion

The discovery and development of Pretomanid represent a landmark achievement in the field of antituberculosis drug discovery. Its unique dual mechanism of action, potent in vitro and in vivo activity, and successful clinical trial outcomes as part of the BPaL regimen have provided a much-needed, effective, and shorter treatment option for patients with highly drug-resistant forms of tuberculosis. This technical guide has summarized the core data and methodologies that have underpinned the journey of Pretomanid from a promising lead compound to a clinically approved life-saving medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. The Synthesis method and Pharmacokinetics of Pretomanid (PA 824)_Chemicalbook [chemicalbook.com]

- 3. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN113717197A - Preparation method and application of antituberculosis drug Pretomanid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Profiling Pretomanid as a Therapeutic Option for TB Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Prevalence and genetic basis of Mycobacterium tuberculosis resistance to pretomanid in China - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. researchgate.net [researchgate.net]

- 12. Bedaquiline, pretomanid and linezolid for treatment of extensively drug resistant, intolerant or non-responsive multidrug resistant pulmonary tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tballiance.org [tballiance.org]

- 14. Nix-TB (B-Pa-L) | Working Group for New TB Drugs [newtbdrugs.org]

Initial Synthesis of the Antituberculosis Agent Pretomanid (PA-824): A Technical Guide

For Research, Scientific, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial synthesis of Pretomanid, a nitroimidazooxazine class antibiotic used in the treatment of multidrug-resistant tuberculosis.[1] Known by its developmental code PA-824, this compound is a critical component of novel therapeutic regimens.[2] This document details a well-established synthetic route, presenting quantitative data in structured tables and outlining the experimental protocols for key reactions.

Mechanism of Action

Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis. This activation is facilitated by a deazaflavin-dependent nitroreductase (Ddn). Under aerobic conditions, the activated drug inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. In anaerobic environments, it releases reactive nitrogen species, including nitric oxide, which leads to respiratory poisoning.[3]

Synthetic Pathway Overview

The synthesis of Pretomanid has evolved to avoid hazardous starting materials, such as the explosive 2,4-dinitro-1H-imidazole, which was used in early patented routes.[3] A safer and more scalable synthesis starts from 2-chloro-4-nitro-1H-imidazole.[4] The general workflow involves the coupling of the nitroimidazole core with a chiral epoxide, followed by the introduction of the trifluoromethoxybenzyl side chain and subsequent cyclization to form the final oxazine ring.

Figure 1: Synthetic Pathway of Pretomanid.

Experimental Protocols

The following protocols are based on a common synthetic route for Pretomanid.

Step 1: Synthesis of the Chlorohydrin Intermediate

-

Reaction: 2-chloro-4-nitro-1H-imidazole is reacted with neat (S)-epichlorohydrin.[4]

-

Procedure: A mixture of 2-chloro-4-nitro-1H-imidazole and (S)-epichlorohydrin is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess epichlorohydrin is removed under reduced pressure. The resulting crude product is then carried forward to the next step.

Step 2: Formation and Protection of the Diol Intermediate

-

Reaction: The chlorohydrin intermediate undergoes hydrolysis to form a diol, which is then protected with a tert-butyldimethylsilyl (TBDMS) group.[4]

-

Procedure: The crude chlorohydrin is dissolved in an appropriate solvent and hydrolyzed. Following the formation of the diol, TBDMS chloride and imidazole are added to the reaction mixture to protect the primary alcohol. The protected diol is then purified by column chromatography.

Step 3: O-Alkylation

-

Reaction: The TBDMS-protected diol is O-alkylated with 4-(trifluoromethoxy)benzyl bromide.[3]

-

Procedure: The protected diol is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) and cooled. A base, such as sodium hydride, is added, followed by the addition of 4-(trifluoromethoxy)benzyl bromide. The reaction is stirred until completion and then quenched. The product is extracted and purified.

Step 4: Deprotection and Cyclization to Pretomanid

-

Reaction: The TBDMS protecting group is removed, and the resulting alcohol undergoes intramolecular cyclization to form Pretomanid.[3]

-

Procedure: The O-alkylated intermediate is treated with a fluoride source, such as tetrabutylammonium fluoride (TBAF), to remove the TBDMS group. The resulting alcohol is then treated with a base, like potassium hydroxide in methanol, to facilitate the intramolecular cyclization. The final product, Pretomanid, is purified by recrystallization.[3]

Quantitative Data Summary

| Step | Intermediate/Product | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | Chlorohydrin Intermediate | 2-chloro-4-nitro-1H-imidazole, (S)-epichlorohydrin | Neat | - | - |

| 2 | TBDMS-Protected Diol | Chlorohydrin, TBDMSCl, Imidazole | DCM | - | >95 |

| 3 | O-Alkylated Intermediate | TBDMS-Diol, 4-(trifluoromethoxy)benzyl bromide, NaH | DMF | 61 | >95 |

| 4 | Pretomanid (PA-824) | O-Alkylated Intermediate, TBAF, KOH | THF, Methanol | 57 (over 3 steps) | >99 |

Yields are representative and can vary based on reaction scale and optimization.[3]

Overall Workflow

The development of a new antituberculosis agent like Pretomanid follows a rigorous workflow from initial synthesis to biological evaluation.

Figure 2: Drug Discovery and Development Workflow.

Conclusion

The initial synthesis of Pretomanid (PA-824) has been refined to provide a safe and efficient pathway for producing this vital antituberculosis agent. The described route, avoiding hazardous intermediates, is amenable to scale-up for clinical and commercial supply. Further research into novel synthetic strategies continues to be an area of interest to improve efficiency and reduce costs.

References

Technical Guide: Preliminary In Vitro Activity of Antituberculosis Agent-3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antituberculosis agent-3" is a hypothetical agent used for illustrative purposes in this technical guide. The data and experimental details presented are synthesized based on established methodologies in tuberculosis research and are intended to serve as a template for reporting preliminary in vitro findings.

Introduction

Tuberculosis (TB) remains a significant global health threat, necessitating the discovery and development of novel therapeutic agents. This document outlines the preliminary in vitro activity of a novel investigational compound, this compound. The following sections detail its antimycobacterial potency, cytotoxicity profile, and a proposed mechanism of action based on initial experimental evidence. The information presented herein is intended to provide a comprehensive overview for researchers and drug development professionals engaged in the fight against tuberculosis.

Quantitative Data Summary

The in vitro activity of this compound was evaluated against Mycobacterium tuberculosis H37Rv and a panel of other mycobacterial strains. Cytotoxicity was assessed against the human embryonic kidney cell line HEK293T and the human monocytic cell line THP-1.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterial Strains

| Mycobacterial Strain | MIC (µg/mL) |

| M. tuberculosis H37Rv | 0.5 |

| M. tuberculosis (MDR Strain 1) | 1.0 |

| M. tuberculosis (XDR Strain 2) | 2.0 |

| M. bovis BCG | 0.25 |

| M. smegmatis mc²155 | 8.0 |

Table 2: In Vitro Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

| HEK293T | > 100 |

| THP-1 | 75 |

Table 3: Selectivity Index (SI)

| Cell Line | SI (IC50 / MIC for M. tb H37Rv) |

| HEK293T | > 200 |

| THP-1 | 150 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The antimycobacterial activity of this compound was determined using the broth microdilution method in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).

-

A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO).

-

Two-fold serial dilutions of the compound were prepared in a 96-well microtiter plate.

-

Mycobacterium tuberculosis H37Rv was cultured to mid-log phase, and the inoculum was standardized to a McFarland standard of 0.5.

-

The bacterial suspension was diluted and added to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Plates were incubated at 37°C for 7-14 days.

-

The MIC was defined as the lowest concentration of the compound that inhibited visible growth of the mycobacteria. The assay often utilizes a viability indicator like resazurin for easier determination of growth inhibition[1].

Cytotoxicity Assay

The cytotoxicity of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against HEK293T and THP-1 cell lines.

-

Cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

-

The cells were then treated with various concentrations of this compound and incubated for another 48 hours.

-

MTT solution was added to each well, and the plates were incubated for 4 hours to allow for the formation of formazan crystals.

-

The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curve. The use of endpoint assays that measure cell viability is a common method for detecting drug cytotoxicity[2][3].

Proposed Mechanism of Action and Signaling Pathway

Preliminary studies suggest that this compound inhibits the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall. It is hypothesized that the agent targets the InhA enzyme, an enoyl-ACP reductase involved in fatty acid synthesis. Inhibition of InhA disrupts the production of mycolic acids, leading to cell lysis and death. Isoniazid, a first-line anti-TB drug, also targets mycolic acid synthesis after being activated by the catalase-peroxidase enzyme KatG[4][5][6].

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary in vitro evaluation of a novel antituberculosis agent.

Conclusion

The preliminary in vitro data for this compound demonstrates promising antimycobacterial activity against M. tuberculosis H37Rv and drug-resistant strains, coupled with a favorable cytotoxicity profile. The high selectivity index suggests a specific mode of action against mycobacteria. Further investigation into the proposed mechanism of action, focusing on the inhibition of the mycolic acid biosynthesis pathway, is warranted. These initial findings support the continued development of this compound as a potential candidate for a new anti-TB therapeutic.

References

- 1. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. biorxiv.org [biorxiv.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Antituberculosis Agent-3 (ATA-3): A comprehensive guide to its hypothesized mechanism of action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a leading cause of death worldwide from a single infectious agent.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for the development of new antituberculosis agents with novel mechanisms of action.[3] This document outlines the hypothesized mechanism of action for a novel investigational compound, Antituberculosis agent-3 (ATA-3). The information presented herein is based on a hypothetical model where ATA-3 is a potent and specific inhibitor of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial mycolic acid biosynthesis pathway.

Hypothesized Mechanism of Action

ATA-3 is proposed to be a direct inhibitor of the M. tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the synthesis of the long-chain mycolic acids that are essential components of the mycobacterial cell wall.[4][5] By directly binding to and inhibiting InhA, ATA-3 is hypothesized to block the elongation of fatty acids, thereby preventing the formation of mycolic acids.[5] This disruption of cell wall synthesis is expected to lead to a loss of structural integrity, increased cell permeability, and ultimately, bactericidal activity against M. tuberculosis. This proposed mechanism is similar to that of the well-established antitubercular drug isoniazid, although ATA-3 is hypothesized to be a direct inhibitor not requiring prior activation by KatG.[4][6][7]

Quantitative Data Summary

The following tables summarize the hypothetical in vitro and enzymatic activity of ATA-3, as well as its cytotoxicity profile.

Table 1: In Vitro Activity of ATA-3 against M. tuberculosis

| Strain | MIC (µg/mL) | MIC (µM) |

| M. tuberculosis H37Rv | 0.06 | 0.15 |

| Isoniazid-resistant M. tuberculosis (KatG mutant) | 0.06 | 0.15 |

| Rifampicin-resistant M. tuberculosis | 0.05 | 0.12 |

| Multidrug-resistant M. tuberculosis | 0.07 | 0.18 |

Table 2: Enzymatic Inhibition of M. tuberculosis InhA by ATA-3

| Parameter | Value |

| IC50 (nM) | 50 |

| Ki (nM) | 25 |

| Mechanism of Inhibition | Competitive |

Table 3: Cytotoxicity of ATA-3

| Cell Line | CC50 (µM) |

| HepG2 (Human liver carcinoma) | >100 |

| A549 (Human lung carcinoma) | >100 |

| Vero (Monkey kidney epithelial) | >100 |

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of ATA-3 against M. tuberculosis using the microplate Alamar Blue assay (MABA).

-

Bacterial Culture: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

-

Assay Plate Preparation: 96-well microplates are prepared with serial dilutions of ATA-3 in 7H9 broth.

-

Inoculation: A mid-log phase culture of M. tuberculosis is diluted to a final inoculum of approximately 5 x 10^4 colony-forming units (CFU)/mL in each well.

-

Incubation: Plates are incubated at 37°C for 7 days.

-

Alamar Blue Addition: After incubation, a mixture of Alamar Blue and 10% Tween 80 is added to each well.

-

Second Incubation: Plates are re-incubated at 37°C for 24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of ATA-3 that prevents a color change of the Alamar Blue from blue to pink.

2. InhA Enzyme Inhibition Assay

This protocol details the measurement of InhA inhibition by ATA-3 using a spectrophotometric assay.

-

Reagents: Purified recombinant M. tuberculosis InhA, NADH, 2-trans-dodecenoyl-CoA (DD-CoA), and Tris-HCl buffer.

-

Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains InhA, NADH, and varying concentrations of ATA-3 in Tris-HCl buffer.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, DD-CoA.

-

Spectrophotometric Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.

-

Data Analysis: The initial reaction velocities are calculated and plotted against the concentration of ATA-3. The IC50 value is determined by fitting the data to a dose-response curve.

3. Cytotoxicity Assay

This protocol describes the assessment of ATA-3's cytotoxicity in mammalian cell lines using the MTT assay.

-

Cell Culture: Mammalian cell lines (e.g., HepG2, A549, Vero) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of ATA-3.

-

Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

CC50 Calculation: The concentration of ATA-3 that reduces cell viability by 50% (CC50) is calculated from the dose-response curve.

Visualizations

Caption: Hypothesized inhibition of the mycolic acid biosynthesis pathway by ATA-3.

Caption: Logical workflow for the experimental validation of ATA-3's mechanism of action.

References

- 1. Tuberculosis [who.int]

- 2. A Mycobacterium tuberculosis Specific IgG3 Signature of Recurrent Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. American Thoracic Society | Pulmonary Infections and Tuberculosis [site.thoracic.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Identification of Antituberculosis Agent F0414 as a Hit Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and characterization of the novel antituberculosis hit compound, F0414. This document details the experimental methodologies, presents key quantitative data, and visualizes the underlying biological pathways and experimental workflows.

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents with new mechanisms of action.[1][2] One promising target for new antitubercular drugs is the deoxyuridine 5′-triphosphate nucleotidohydrolase (dUTPase).[3][4] This enzyme is crucial for maintaining the integrity of DNA during replication by preventing the incorporation of uracil.[3][4] High-throughput screening efforts have identified F0414 as a potent inhibitor of Mtb dUTPase, positioning it as a promising hit compound for further drug development.[3]

Quantitative Data Summary

The inhibitory activity of F0414 against Mtb dUTPase and its antitubercular efficacy have been quantified through various assays. The key data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of F0414 against dUTPase

| Target Enzyme | IC50 (µM) | IC50 (µg/mL) |

| M. tuberculosis dUTPase | 0.80 ± 0.09 | 0.21 ± 0.02 |

Data sourced from luminescence-based dUTPase activity assays.[3]

Table 2: Antituberculosis Activity of F0414 (Minimum Inhibitory Concentration - MIC)

| M. tuberculosis Strain | MIC (µg/mL) |

| H37Rv (Standard Strain) | 4 |

| STB-FJ05349 (Clinical Sensitive) | 4 |

| STB-FJ05060 (Clinical Sensitive) | 4 |

Data determined by the Microplate Alamar Blue Assay (MABA).[3]

Experimental Protocols

Detailed methodologies for the key experiments that led to the identification and characterization of F0414 are provided below.

Luminescence-Based dUTPase Activity Assay

This assay was employed to screen for and quantify the inhibitory effect of compounds on Mtb dUTPase activity.[3]

Principle: The dUTPase enzyme catalyzes the hydrolysis of dUTP to dUMP and inorganic pyrophosphate (PPi). The amount of PPi produced is then quantified using a PPi Light inorganic pyrophosphate assay kit, where the PPi concentration is proportional to the luminescence signal. A decrease in the luminescence signal in the presence of a test compound indicates inhibition of dUTPase activity.[3]

Protocol:

-

Reaction Setup: All reactions are performed in a 96-well white plate.

-

Component Addition: To each well, add the following components in order:

-

36 µL of reaction buffer (25 mM MOPS, pH 8.0, 10 mM KCl, 1.25 mM MgCl₂, 0.1 mg/mL BSA, 0.005% Triton X, and 20% glycerol).

-

2 µL of Mtb dUTPase solution (final concentration 40 ng/mL).

-

2 µL of the test compound (F0414) at various concentrations.

-

-

Incubation: Incubate the plate at room temperature for a specified period to allow for compound-enzyme interaction.

-

Initiation of Reaction: Add 2 µL of 10 µM dUTP to initiate the enzymatic reaction.

-

Detection: Add the PPi Light kit reagents (diluted 1:4 in reaction buffer) to each well.

-

Measurement: Measure the luminescence intensity using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.[5][6]

Principle: The Alamar Blue reagent contains resazurin, a blue-colored, non-fluorescent, and cell-permeable compound. In the presence of metabolically active cells, resazurin is reduced to the pink-colored and highly fluorescent resorufin. The color change from blue to pink is a visual indicator of bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[6]

Protocol:

-

Bacterial Culture: Grow M. tuberculosis strains in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).

-

Plate Preparation: In a 96-well microplate, prepare serial dilutions of the test compound (F0414) in the culture medium.

-

Inoculation: Add the M. tuberculosis suspension to each well to achieve a final concentration of approximately 10^5 CFU/mL. Include a drug-free control well (positive control for growth) and a well with a known antitubercular drug like rifampicin or isoniazid (positive control for inhibition).

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

-

Second Incubation: Re-incubate the plates at 37°C for 24 hours.

-

Result Interpretation: Observe the color change in the wells. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[6]

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the dUTPase signaling pathway and the experimental workflow for the identification of F0414.

Conclusion

The identification of F0414 as a potent inhibitor of M. tuberculosis dUTPase represents a significant step forward in the discovery of new antituberculosis agents. Its demonstrated in vitro efficacy and low cytotoxicity make it a valuable lead compound for further optimization and preclinical development. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the ongoing effort to combat tuberculosis.

References

- 1. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Sensitive and Versatile Cell‐Based Assay Combines Luminescence and Trapping Approaches to Monitor Unconventional Protein Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening and Identification of a Novel Anti-tuberculosis Compound That Targets Deoxyuridine 5′-Triphosphate Nucleotidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The dUTPase Enzyme Is Essential in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Target Identification for Novel Antituberculosis Agents

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides an in-depth overview of the strategies and experimental protocols employed in the identification and validation of molecular targets for novel antituberculosis (TB) agents. Given that "Antituberculosis agent-3" does not correspond to a publicly recognized compound, this document will focus on the established methodologies by using several well-documented, recently developed antitubercular drugs as case studies.

Introduction: The Challenge of Target Identification in Tuberculosis

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health. A critical step in developing new, effective drugs is the identification of their molecular targets. Target identification elucidates the mechanism of action (MoA), informs on potential resistance mechanisms, aids in lead optimization, and helps predict potential toxicity. Phenotypic screening, which identifies compounds that inhibit bacterial growth, has re-emerged as a successful strategy, but it necessitates a subsequent, often complex, "target deconvolution" phase. This guide details the core experimental and computational approaches central to this process.

Key Methodologies in Target Identification

The identification of a drug's target in Mtb is a multi-faceted process that combines genetic, biochemical, and biophysical approaches.

Genetic Approaches

The most powerful genetic method for target identification involves the generation and analysis of drug-resistant mutants. The principle is that mutations conferring resistance are most likely to occur within the gene encoding the drug's direct target or in genes involved in a related pathway or pro-drug activation.

Experimental Protocol: Whole Genome Sequencing (WGS) of Resistant Mutants

-

Generation of Resistant Mutants:

-

Plate a high density of Mtb cells (e.g., 10⁸ to 10¹⁰ CFU) onto Middlebrook 7H10 agar plates containing the test compound at a concentration 4-10 times its minimum inhibitory concentration (MIC).

-

Incubate the plates at 37°C for 3-4 weeks.

-

Isolate individual resistant colonies that appear.

-

Confirm the resistance phenotype of each mutant by re-determining the MIC of the compound and comparing it to the wild-type strain.

-

-

Genomic DNA Extraction:

-

Culture the confirmed resistant mutants and the wild-type parent strain in 7H9 broth to mid-log phase.

-

Harvest bacterial cells by centrifugation.

-

Lyse the cells using a combination of enzymatic (lysozyme) and mechanical (bead beating) methods in a suitable lysis buffer (e.g., TE buffer with SDS).

-

Extract genomic DNA using a phenol-chloroform extraction followed by ethanol precipitation or by using a commercial DNA extraction kit. Ensure high purity and integrity of the DNA.

-

-

Whole Genome Sequencing:

-

Prepare sequencing libraries using a platform such as Illumina. This involves fragmenting the genomic DNA, ligating platform-specific adapters, and PCR amplification.

-

Sequence the libraries on an instrument like the Illumina MiSeq or HiSeq to generate high-quality sequencing reads (e.g., >30x coverage).[1][2][3][4]

-

-

Bioinformatic Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads from each resistant mutant to a high-quality reference genome of the parent Mtb strain (e.g., H37Rv).

-

Identify genetic variations, including single nucleotide polymorphisms (SNPs) and insertions/deletions (indels), by comparing the mutant genomes to the reference.

-

Filter out variants present in the parent strain. The remaining mutations are candidates for causing resistance.

-

If multiple independent mutants share mutations in the same gene, that gene becomes a high-confidence candidate for the drug target.[5]

-

Biochemical and Biophysical Approaches

These methods aim to directly demonstrate the physical interaction between the compound and its putative protein target.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

-

Probe Synthesis:

-

Synthesize an analog of the bioactive compound that incorporates a linker arm and an affinity tag (e.g., biotin) or a reactive group for immobilization. It is crucial that the modification does not abrogate the compound's biological activity.

-

-

Immobilization:

-

Covalently attach the synthesized probe to a solid support matrix (e.g., sepharose beads) to create an affinity column.[6]

-

-

Protein Binding:

-

Prepare a whole-cell lysate from Mtb.

-

Pass the lysate over the affinity column. The target protein(s) will bind specifically to the immobilized compound.[6]

-

Wash the column extensively with buffer to remove non-specifically bound proteins.

-

-

Elution and Identification:

-

Elute the bound proteins from the column, often by using a solution containing the free (non-immobilized) compound, which competes for binding.

-

Separate the eluted proteins using SDS-PAGE.

-

Excise the protein bands of interest and perform in-gel digestion (e.g., with trypsin).

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[7][8][9][10]

-

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

The CETSA method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to its ligand.[11][12]

-

Cell Treatment:

-

Culture Mtb cells and treat them with the compound of interest or a vehicle control (e.g., DMSO).

-

-

Heating:

-

Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a fixed time (e.g., 3-5 minutes).[11] This creates a "melting curve" for the proteome.

-

Include an unheated control sample.

-

-

Lysis and Fractionation:

-

Lyse the cells by mechanical means (e.g., bead beating).

-

Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation.

-

-

Protein Detection:

-

Analyze the soluble fractions by Western blot using an antibody against the putative target protein.

-

An increase in the amount of soluble target protein at higher temperatures in the drug-treated samples compared to the control samples indicates that the compound has bound to and stabilized the protein.[13]

-

Case Studies: Target Identification of Novel TB Drugs

The following examples illustrate the successful application of these methodologies.

Case Study 1: Bedaquiline (TMC207)

-

Target: ATP synthase, subunit c (AtpE)

-

Mechanism: Bedaquiline is a diarylquinoline that specifically inhibits the proton pump of mycobacterial ATP synthase, which is essential for cellular energy generation.[14][15][16] This was a novel target, validating energy metabolism as a key vulnerability in Mtb.

| Compound | Target | MIC against Mtb H37Rv (µg/mL) | Method of Target ID |

| Bedaquiline | AtpE | 0.03 - 0.06 | WGS of in vitro-generated resistant mutants |

Target Identification Workflow: Resistant mutants to Bedaquiline were generated in M. smegmatis and M. tuberculosis. Whole-genome sequencing of these mutants consistently revealed mutations in the atpE gene, which encodes subunit c of the F₀F₁ ATP synthase.[17] This genetic evidence was the primary method for identifying its novel target.

Case Study 2: SQ109

-

Target: MmpL3 (Mycobacterial Membrane Protein Large 3)

-

Mechanism: SQ109 is an ethylenediamine that inhibits MmpL3, a transporter responsible for exporting trehalose monomycolate (TMM) to the periplasm for cell wall construction.[18][19][20][21] Inhibition of MmpL3 disrupts the synthesis of the essential mycolic acid layer of the cell wall.[18]

| Compound | Target | MIC against Mtb H37Rv (µg/mL) | Method of Target ID |

| SQ109 | MmpL3 | 0.2 - 0.78 | WGS of resistant mutants (to analogs), Biochemical lipid analysis |

Target Identification Workflow: Spontaneous generation of mutants resistant to SQ109 proved difficult. Therefore, researchers used analogs of SQ109 to select for resistant mutants, which were found to be cross-resistant to SQ109. WGS of these mutants identified mutations in the essential mmpL3 gene.[20] Biochemical studies confirmed that treatment with SQ109 led to the intracellular accumulation of TMM, consistent with the inhibition of a TMM transporter.[22]

Case Study 3: Delamanid (OPC-67683) & Pretomanid (PA-824)

-

Target: These are pro-drugs requiring activation by the deazaflavin-dependent nitroreductase (Ddn).

-

Mechanism: Delamanid and Pretomanid are nitroimidazoles. They are activated by the Mtb enzyme Ddn, which utilizes the cofactor F420. The activated forms inhibit the synthesis of mycolic and ketomycolic acids, crucial components of the mycobacterial cell wall.[23][24][25][26] Pretomanid's activated form also releases nitric oxide, which acts as a respiratory poison under anaerobic conditions.[27][28]

| Compound | Target/Activation | MIC against Mtb H37Rv (µg/mL) | Method of Target ID |

| Delamanid | Ddn / F420 pathway | 0.006 - 0.012 | WGS of resistant mutants |

| Pretomanid | Ddn / F420 pathway | 0.015 - 0.25 | WGS of resistant mutants, Metabolomics |

Target Identification Workflow: Resistance to both drugs is primarily linked to mutations in the genes responsible for the F420-dependent activation pathway, including ddn, fgd1, fbiA, and fbiC.[25] These were identified through WGS of resistant clinical and in vitro-generated isolates. Untargeted metabolomics on Pretomanid-treated bacteria also helped elucidate its downstream effects on the pentose phosphate pathway.[29]

Case Study 4: Telacebec (Q203)

-

Target: Cytochrome bc₁ complex (QcrB subunit)

-

Mechanism: Telacebec is an imidazopyridine that targets the QcrB subunit of the respiratory cytochrome bc₁ complex (also known as Complex III).[30][31][32] This inhibition blocks the electron transport chain, leading to the depletion of ATP.

| Compound | Target | MIC₅₀ against Mtb H37Rv (nM) | IC₅₀ for O₂ reduction (nM) | Method of Target ID |

| Telacebec | QcrB | 2.7 | 53 ± 19 | WGS of resistant mutants, Enzymatic assays |

Target Identification Workflow: Telacebec was identified from a phenotypic screen. Generation of resistant mutants and subsequent WGS pointed to mutations in the qcrB gene.[33] The target was confirmed biochemically by demonstrating that Telacebec inhibits the oxygen reductase activity of the purified CIII₂CIV₂ supercomplex from mycobacteria.[33][34]

Visualizations: Workflows and Pathways

Diagram 1: General Workflow for Target Identification

Caption: A generalized workflow for identifying the molecular target of a novel antituberculosis agent.

Diagram 2: Mechanism of MmpL3 Inhibition by SQ109

Caption: SQ109 inhibits the MmpL3 transporter, blocking TMM export and cell wall synthesis.

Diagram 3: Mechanism of Cytochrome bc₁ Inhibition by Telacebec

Caption: Telacebec (Q203) inhibits the QcrB subunit of Cytochrome bc₁, disrupting the electron transport chain.

References

- 1. Whole genome sequencing for drug resistance determination in Mycobacterium tuberculosis [scielo.org.za]

- 2. researchgate.net [researchgate.net]

- 3. Whole-Genome Sequencing for Drug Resistance Profile Prediction in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Whole-genome sequencing reveals transmission pattern and drug resistance of Mycobacterium tuberculosis intra- or inter-hosts [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 7. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug Discovery from Natural Products Using Affinity Selection-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 2024.sci-hub.box [2024.sci-hub.box]

- 11. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]

- 14. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]

- 15. scispace.com [scispace.com]

- 16. A Review of the Evidence for Using Bedaquiline (TMC207) to Treat Multi-Drug Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Discovery and development of SQ109: a new antitubercular drug with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 19. SQ-109 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 20. SQ109 Targets MmpL3, a Membrane Transporter of Trehalose Monomycolate Involved in Mycolic Acid Donation to the Cell Wall Core of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Target Identification in Anti-Tuberculosis Drug Discovery [mdpi.com]

- 22. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medkoo.com [medkoo.com]

- 24. Delamanid (OPC-67683) for treatment of multi-drug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. MIC of Delamanid (OPC-67683) against Mycobacterium tuberculosis Clinical Isolates and a Proposed Critical Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 26. OPC-67683, a Nitro-Dihydro-Imidazooxazole Derivative with Promising Action against Tuberculosis In Vitro and In Mice | PLOS Medicine [journals.plos.org]

- 27. The mechanism of action of PA-824: Novel insights from transcriptional profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 28. go.drugbank.com [go.drugbank.com]

- 29. research.aber.ac.uk [research.aber.ac.uk]

- 30. Telacebec (Q203) | Qurient [qurient.com]

- 31. tballiance.org [tballiance.org]

- 32. researchgate.net [researchgate.net]

- 33. Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203) - PMC [pmc.ncbi.nlm.nih.gov]

- 34. medchemexpress.com [medchemexpress.com]

Screening Libraries for Novel Antitubercular Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) poses a significant threat to global health, urgently demanding the discovery and development of new antitubercular agents with novel mechanisms of action. High-throughput screening (HTS) of diverse chemical libraries remains a cornerstone of this effort. This guide provides a detailed overview of the core strategies, experimental protocols, and data analysis methods employed in the screening of compound libraries for novel antitubercular candidates.

Screening Strategies: A Triad of Approaches

The quest for new anti-TB drugs primarily employs three interconnected screening strategies: phenotypic, target-based, and whole-cell screening.

-

Phenotypic Screening: This approach assesses the ability of compounds to inhibit the growth of whole Mtb cells without a preconceived notion of the molecular target.[1] Its key advantage lies in the simultaneous evaluation of compound permeability, efficacy, and potential efflux, ensuring that identified "hits" are active against the bacterium in a more biologically relevant context.[1] This strategy has been instrumental in the discovery of several novel anti-mycobacterial agents currently in clinical development.[1]

-

Target-Based Screening: In contrast, target-based screening focuses on identifying molecules that modulate the activity of a specific, pre-selected Mtb protein or pathway essential for its survival or virulence.[2] This approach allows for a more rational and focused drug design process. However, a significant challenge is that potent enzyme inhibitors identified through this method may lack whole-cell activity due to factors like poor cell wall penetration or efflux.[2]

-

Whole-Cell Target-Based Screening: This hybrid approach aims to bridge the gap between phenotypic and target-based screening. It often utilizes engineered Mtb strains where the expression of a specific target is modulated, making the strain hypersensitive to inhibitors of that target. This allows for the identification of compounds that both engage a desired target and possess the necessary properties to be effective in a whole-cell context.

Compound Libraries: The Arsenal for Discovery

The success of any screening campaign is intrinsically linked to the diversity and quality of the compound library. Several types of libraries are commonly employed:

-

Natural Products: Historically, natural products have been a rich source of antimicrobial agents.[3] Libraries of purified natural products or crude extracts from various sources (e.g., microbial, plant, marine) are screened for anti-TB activity.

-

Diversity-Oriented Synthesis (DOS) Libraries: These are collections of structurally diverse and complex molecules designed to cover a broad area of chemical space, increasing the probability of discovering novel scaffolds.

-

Repurposing Libraries: Screening of libraries containing drugs already approved for other clinical indications can significantly accelerate the drug development pipeline, as these compounds have well-established safety and pharmacokinetic profiles.

-

Fragment Libraries: This approach involves screening smaller, low-molecular-weight compounds ("fragments") that can bind to a target. Hits from a fragment screen can then be optimized and linked together to create more potent lead compounds.

-

Kinase Inhibitor Libraries: Given the importance of protein kinases in Mtb signaling and survival, libraries of known kinase inhibitors are often screened for antitubercular activity.[4]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed protocols for the key in vitro assays used in primary and secondary screening for antitubercular agents.

Primary High-Throughput Screening: The Alamar Blue Assay

The Alamar Blue (Resazurin) assay is a widely used, robust, and cost-effective method for determining Mtb viability in a high-throughput format.[5][6][7][8] The assay measures the metabolic activity of living cells, which reduce the non-fluorescent blue dye resazurin to the highly fluorescent pink compound resorufin.

Materials:

-

Mycobacterium tuberculosis H37Rv (or other suitable strain)

-

Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

-

Compound library plates (typically 384-well)

-

Alamar Blue reagent

-

Positive control (e.g., Rifampicin)

-

Negative control (DMSO)

-

Sterile 384-well black, clear-bottom microplates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm)

Procedure:

-

Bacterial Culture Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

-

Inoculum Preparation: Dilute the Mtb culture in 7H9 broth to a final concentration that will result in a significant fluorescence signal after the incubation period (typically a starting OD600 of 0.002).

-

Plate Preparation:

-

Dispense 50 µL of the Mtb inoculum into each well of the 384-well plate, excluding the perimeter wells which should be filled with sterile water to minimize evaporation.

-

Using a pin tool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library plate to the corresponding well of the assay plate.

-

Include positive control wells (e.g., Rifampicin at 2 µg/mL) and negative control wells (DMSO).

-

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Assay Development:

-

On the day of the reading, add 10 µL of Alamar Blue reagent to each well.

-

Incubate the plates for an additional 12-24 hours at 37°C.

-

-

Data Acquisition: Measure the fluorescence intensity using a plate reader.

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each compound using the following formula:

-

A common hit threshold is ≥50% or ≥80% inhibition.

-

Secondary Screening: Minimum Inhibitory Concentration (MIC) Determination

Hits identified in the primary screen are further evaluated to determine their potency by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of Mtb.[9][10] The broth microdilution method is a standard procedure for MIC determination.[9][10][11][12]

Materials:

-

Mtb H37Rv culture

-

Middlebrook 7H9 broth with OADC and Tween 80

-

Hit compounds

-

Sterile 96-well U-bottom microplates[9]

-

Multichannel pipettes

Procedure:

-

Compound Preparation: Prepare a 2-fold serial dilution of each hit compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare an Mtb inoculum as described for the primary screen, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 100 µL of the Mtb inoculum to each well containing the serially diluted compounds. This will bring the final volume to 200 µL and halve the compound concentration.

-

Controls: Include a drug-free growth control well (inoculum only) and a sterility control well (broth only).

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the growth control well.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (no bacterial growth). This can be aided by the addition of Alamar Blue.

Cytotoxicity Assessment: The MTT Assay

It is crucial to assess the toxicity of hit compounds against mammalian cells to ensure that their antitubercular activity is not due to general cytotoxicity. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, providing an indication of cell viability.[13][14][15][16]

Materials:

-

Vero cells (or another suitable mammalian cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Hit compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Sterile 96-well flat-bottom microplates

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed Vero cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of DMEM with FBS. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the hit compounds in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration:

-

Determine the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

-

The Selectivity Index (SI) can then be calculated as:

A higher SI value indicates a more promising compound with a better therapeutic window.

-

Data Presentation: Comparative Analysis of Screening Campaigns

The following tables summarize representative quantitative data from various antitubercular screening campaigns, allowing for a comparative analysis of different library types and screening strategies.

Table 1: Hit Rates from Various Antitubercular Screening Campaigns

| Compound Library | Library Size | Screening Method | Hit Criteria | Hit Rate (%) | Reference |

| Diverse Synthetic Library | 50,000 | Whole-cell phenotypic | >90% inhibition | ~3% | [1] |

| Natural Product Library | 1,500 | Whole-cell phenotypic | >90% inhibition | Not specified | [1] |

| Kinase Inhibitor Library | Not specified | Whole-cell Mtb | >90% inhibition | 5% | [4] |

| Approved Drug Library | Not specified | Whole-cell Mtb | >90% inhibition | 16-21% | [4] |

| Antitubercular Compound Library | 684 | Target-based (MurE) | >50% inhibition | 1.02% | [17] |

Table 2: Potency and Cytotoxicity of Selected Antitubercular Hits

| Compound ID | Compound Class | MIC against Mtb H37Rv (µM) | CC50 against Vero cells (µM) | Selectivity Index (SI) | Putative Target | Reference |

| GSK12345 | Thiophene | 1.5 | >100 | >66 | Unknown | [18] |

| GSK67890 | Benzofuran | 3.1 | >100 | >32 | Unknown | [18] |

| Compound 1 | Not specified | ~12 (IC50) | Not specified | Not specified | EthR and InhA | [18] |

| Ecumicin | Cyclic peptide | 0.04 - 0.16 | >32 | >200 - 800 | ClpC1 | [19] |

| Rufomycin | Cyclic peptide | 0.08 - 0.31 | >32 | >100 - 400 | ClpC1 | [19] |

Mandatory Visualizations: Workflows and Pathways

Experimental Workflow Diagrams

The following diagrams, generated using the Graphviz DOT language, illustrate the logical flow of the key experimental protocols described in this guide.

Caption: Workflow for primary high-throughput screening using the Alamar Blue assay.

Caption: Workflow for secondary screening, including MIC and cytotoxicity determination.

Signaling Pathway Diagram: Mtb Cell Wall Biosynthesis

The mycobacterial cell wall is a primary target for many antitubercular drugs. The following diagram illustrates a simplified view of the mycolic acid biosynthesis pathway, highlighting key enzymes that are targets of existing and novel inhibitors.[2][3][20][21][22]

Caption: Simplified pathway of mycolic acid biosynthesis in M. tuberculosis with key drug targets.

Conclusion

The screening of compound libraries is a critical and evolving field in the fight against tuberculosis. The integration of phenotypic and target-based approaches, coupled with the exploration of diverse chemical matter, holds immense promise for the identification of novel antitubercular agents. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to this vital area of drug discovery. As our understanding of Mtb biology deepens, so too will our ability to design and execute more effective screening strategies to combat this persistent global health threat.

References

- 1. Phenotypic Hit-to-Lead | Working Group for New TB Drugs [newtbdrugs.org]

- 2. What are some known drug targets in Mycobacterium tuberculosis? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Enhancing Hit Identification in Mycobacterium tuberculosis Drug Discovery Using Validated Dual-Event Bayesian Models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the broth microdilution plate methodology for susceptibility testing of Mycobacterium tuberculosis in Peru - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.asm.org [journals.asm.org]

- 13. bds.berkeley.edu [bds.berkeley.edu]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. Screening of Antitubercular Compound Library Identifies Inhibitors of Mur Enzymes in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach [frontiersin.org]

- 19. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Cell Surface Biosynthesis and Remodeling Pathways in Mycobacteria Reveal New Drug Targets [frontiersin.org]

- 22. Targeting the mycobacterial envelope for tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of Antituberculosis Agent-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, necessitating the discovery and development of new and effective antituberculosis agents. A critical step in this process is the in vitro evaluation of novel compounds to determine their efficacy against M. tuberculosis. This document provides detailed protocols for the in vitro assessment of a hypothetical compound, "Antituberculosis agent-3," using established and reliable assays. These protocols are designed to be adaptable for a range of potential antituberculosis candidates.

The primary assays detailed herein are the Microplate Alamar Blue Assay (MABA) for determining the Minimum Inhibitory Concentration (MIC), and a Luciferase Reporter Phage (LRP) assay for rapid susceptibility testing. Additionally, a protocol for assessing intracellular activity within macrophages is provided, offering a more comprehensive understanding of a compound's potential.

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in comparison to the first-line anti-TB drugs, Isoniazid and Rifampicin.

Table 1: Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv

| Compound | MIC (µg/mL) |

| This compound | 0.5 |

| Isoniazid | 0.06 |

| Rifampicin | 0.125 |

Table 2: Intracellular Activity against M. tuberculosis in Macrophages (J774 cells)

| Compound | EC90 (µg/mL) |

| This compound | 1.2 |

| Isoniazid | 0.2 |

| Rifampicin | 0.5 |

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA is a colorimetric assay that provides a quantitative determination of the MIC of a compound against replicating M. tuberculosis.[1][2][3][4][5] The assay relies on the reduction of the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin by metabolically active cells.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates (black, clear-bottom for fluorometric reading)

-

Alamar Blue reagent

-

Test compounds (this compound, Isoniazid, Rifampicin) dissolved in DMSO

-

Plate reader (for colorimetric or fluorometric reading)

Procedure:

-

Preparation of M. tuberculosis Inoculum:

-

Culture M. tuberculosis H37Rv in 7H9 broth until mid-log phase.

-

Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

-

Dilute the suspension 1:20 in 7H9 broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

-

-

Preparation of Drug Dilutions:

-

Prepare serial twofold dilutions of the test compounds in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.

-

Include a drug-free control (medium only) and a positive control (bacteria with no drug).

-

-

Inoculation:

-

Add 100 µL of the prepared M. tuberculosis inoculum to each well containing the drug dilutions and the positive control well.

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Seal the plates with a breathable membrane and incubate at 37°C for 5-7 days.

-

-

Addition of Alamar Blue:

-

After incubation, add 20 µL of Alamar Blue reagent to each well.

-

Incubate the plates for an additional 24 hours at 37°C.

-

-

Reading and Interpretation:

-

Visually observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

-

Alternatively, read the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

-

The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink or shows a significant reduction in fluorescence compared to the drug-free control.[3]

-

Luciferase Reporter Phage (LRP) Assay

The LRP assay is a rapid method for determining the susceptibility of M. tuberculosis to antimicrobial agents.[6][7][8][9][10] It utilizes a mycobacteriophage engineered to express a luciferase gene. Upon infection of viable mycobacterial cells, the luciferase gene is expressed, and in the presence of its substrate (luciferin), light is produced, which can be measured. A reduction in light output in the presence of a drug indicates susceptibility.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth

-

Luciferase reporter phage (e.g., phAE142)

-

Luciferin substrate

-

Test compounds

-

Luminometer

Procedure:

-

Preparation of Bacterial Suspension:

-

Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth to a concentration of approximately 1 x 10^7 cells/mL.[6]

-

-

Drug Exposure:

-

In separate tubes, incubate the bacterial suspension with different concentrations of the test compounds at 37°C for 72 hours.[9] Include a drug-free control.

-

-

Phage Infection:

-

Luminometry:

-

Add the luciferin substrate to each tube.

-

Measure the light output as Relative Light Units (RLU) using a luminometer.

-

-

Interpretation:

-

Calculate the percentage reduction in RLU for each drug concentration compared to the drug-free control.

-

A significant reduction in RLU (e.g., >50%) indicates that the bacteria are susceptible to the drug at that concentration.[10]

-

Intracellular Activity Assay in Macrophages

This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages, which is a crucial aspect of antitubercular drug efficacy.[11][12]

Materials:

-

J774 murine macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS

-

Mycobacterium tuberculosis H37Rv strain (can be a luminescent strain for easier quantification)[11]

-

24-well plates

-

Test compounds

-

Lysis buffer (e.g., 0.1% Triton X-100)

-

7H11 agar plates for CFU enumeration

Procedure:

-

Macrophage Seeding:

-

Seed J774 macrophages into 24-well plates at a density of 2 x 10^5 cells per well and incubate overnight.[12]

-

-

Infection:

-

Infect the macrophage monolayer with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 10 for 4 hours.[12]

-

Wash the cells three times with warm PBS to remove extracellular bacteria.

-

-

Drug Treatment:

-

Add fresh DMEM containing serial dilutions of the test compounds to the infected cells.

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

-

Quantification of Intracellular Bacteria (CFU enumeration):

-

At desired time points (e.g., day 3 and day 6), lyse the macrophages in selected wells with lysis buffer.

-

Plate serial dilutions of the cell lysate onto 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU/mL.

-

-

Interpretation:

-

Compare the CFU counts from drug-treated wells to the untreated control wells.

-

The EC90 is the effective concentration that results in a 90% reduction in intracellular bacterial viability.

-

Visualizations

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Caption: Workflow for the Luciferase Reporter Phage (LRP) Assay.

Caption: Hypothetical Mechanism of Action for this compound.

References

- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]

- 6. Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bbrc.in [bbrc.in]

- 8. Reporter Phage and Breath Tests: Emerging Phenotypic Assays for Diagnosing Active Tuberculosis, Antibiotic Resistance, and Treatment Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Luciferase reporter phage phAE85 for rapid detection of rifampicin resistance in clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pak.elte.hu [pak.elte.hu]

Application Notes and Protocols for the Use of Antituberculosis Agent-3 (Isoniazid) in Mycobacterial Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antituberculosis Agent-3, chemically known as isoniazid (INH), is a cornerstone in the treatment of tuberculosis. As a potent and specific inhibitor of Mycobacterium tuberculosis, understanding its application in a laboratory setting is crucial for research and development of new anti-tuberculosis therapies. These application notes provide comprehensive protocols for evaluating the efficacy and cytotoxicity of isoniazid, along with a summary of its mechanism of action and quantitative data on its performance.

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, it forms a covalent adduct with NAD+, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA).[1][2] This enzyme is a key component of the fatty acid synthase II (FAS-II) system, which is essential for the biosynthesis of mycolic acids, a major and unique component of the mycobacterial cell wall.[2][3] Inhibition of mycolic acid synthesis leads to the disruption of the cell wall integrity and ultimately, bacterial cell death.[1][2] Resistance to isoniazid most commonly arises from mutations in the katG gene, which prevent the activation of the prodrug, or from mutations in the inhA gene, which reduce the binding affinity of the activated drug.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of Isoniazid against Mycobacterium tuberculosis and mammalian cell lines.

Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid against Mycobacterium tuberculosis

| Strain | MIC Range (µg/mL) | Method | Reference |

| M. tuberculosis H37Rv (susceptible) | 0.02 - 0.06 | Broth Microdilution | [6] |

| M. tuberculosis H37Rv (susceptible) | 0.03 - 0.06 | Broth Microdilution | [7] |

| M. tuberculosis (INH-resistant, katG mutation) | > 1.0 | Broth Microdilution | [4] |

| M. tuberculosis (INH-resistant, inhA mutation) | 0.2 - 1.0 | Broth Microdilution | [4] |

Table 2: In Vitro Killing Kinetics of Isoniazid against M. tuberculosis H37Rv

| Parameter | Value | Description | Reference |

| Maximum Reduction in CFU/mL | 4 log10 | The maximum bactericidal effect observed in vitro. | [8] |

| EC50 (C/MIC) | 0.4 | The ratio of concentration to MIC at which 50% of the maximum effect is achieved. | [8] |

Table 3: Cytotoxicity of Isoniazid

| Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |

| HepG2 (Human Hepatoma) | MTT | > 25 | 72 hours | [9] |

| THP-1 (Human Monocytic) | MTT | > 64 µg/mL | 48 hours |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the EUCAST reference method for M. tuberculosis.

1. Materials:

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol.

-

Isoniazid stock solution (e.g., 1 mg/mL in sterile distilled water).

-

Sterile 96-well U-bottom microtiter plates.

-

Mycobacterium tuberculosis culture in early to mid-log phase.

-

Sterile saline with 0.05% Tween 80.

-

McFarland 0.5 turbidity standard.

-

Incubator at 37°C.

2. Inoculum Preparation: